molecular formula C6H8FIN2 B3031103 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole CAS No. 1443278-91-8

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole

Cat. No. B3031103
CAS RN: 1443278-91-8
M. Wt: 254.04
InChI Key: FWYPPKWDQSAWOU-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole" is not directly mentioned in the provided papers. However, the papers do discuss various pyrazole derivatives, which are compounds containing the pyrazole ring, a five-membered heterocycle with two nitrogen atoms. Pyrazoles are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including cyclocondensation reactions, as described for the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Another method involves the reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole with electrophiles to introduce different substituents at the pyrazole ring . These methods highlight the versatility of pyrazole chemistry in introducing various functional groups, which could be applicable to the synthesis of "1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques, including NMR and X-ray crystallography . For instance, the crystal structure of 4-fluoro-1H-pyrazole at 150 K shows two unique moieties linked by an N—H⋯N hydrogen bond, forming one-dimensional chains in the crystal . These studies provide insights into the molecular conformations and intermolecular interactions that could be relevant to the structure of "1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole".

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including Diels–Alder reactions, as demonstrated by the reactivity of 4-fluoro-4-methyl-4H-pyrazoles . The reactivity is influenced by the electronic properties of the substituents, which can be tuned for specific applications. This information could be useful in predicting the reactivity of "1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole" in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For example, the photophysical properties of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores were studied, showing that the aryl substituents significantly influence these properties . Additionally, the infrared spectrum, structural and optical properties, and molecular docking studies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the stability and potential biological activity of these compounds . These studies could inform the expected properties of "1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole".

Scientific Research Applications

  • Efficient Synthesis Methods : A study outlined a very general and regiospecific synthesis method for a series of fluorinated pyrazoles, including derivatives similar to 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole. This method is applicable to aromatic, aliphatic, and carbohydrate derivatives, as well as to bis(pyrazole) derivatives, highlighting the versatility and precision of the synthesis techniques available for such compounds (Bouillon et al., 2001).

  • Advanced Structural Studies : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound structurally related to the targeted chemical, was synthesized and thoroughly characterized using techniques like single-crystal X-ray diffraction and density functional theory. These methods provided deep insights into the molecular geometry and electronic properties, ensuring a comprehensive understanding of the compound's structure and reactivity (Viveka et al., 2016).

  • Reactivity and Applications : Research demonstrated the unique reactivity of certain fluorinated pyrazoles, leading to the creation of novel fluorescent molecules and potential agricultural inhibitors. This underscores the functional diversity of these compounds, extending their applications beyond basic chemical studies (Yan‐Chao Wu et al., 2006).

  • Development of Building Blocks for Chemistry : The creation of fluoroalkyl amino reagents marked a significant advancement. These reagents can be activated and used as electrophiles for the synthesis of fluorinated pyrazoles, which are crucial building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).

  • Innovative Coordination Polymers : Research involved the synthesis of coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, showing the potential of pyrazole derivatives in forming structurally diverse and potentially functional materials (Cheng et al., 2017).

properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FIN2/c1-5-6(8)4-9-10(5)3-2-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPPKWDQSAWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243965
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-4-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole

CAS RN

1443278-91-8
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-4-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443278-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-4-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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